2-Bromo-8-methoxy-4-methylquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-bromo-8-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C10H9BrN2O/c1-6-7-4-3-5-8(14-2)9(7)13-10(11)12-6/h3-5H,1-2H3 |
InChI Key |
DMUSGVVVFDSXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)Br)OC |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Mechanistic Insights for Quinazoline Derivatives with Bromo, Methoxy, and Methyl Substituents
General Principles of Quinazoline (B50416) Structure-Activity Relationships in Drug Discovery
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a foundation for numerous therapeutic agents. The biological versatility of quinazoline derivatives is profoundly influenced by the nature and position of various substituents on its bicyclic ring system.
Influence of Substitution Patterns on Biological Efficacy of Quinazoline Derivatives
The pharmacological profile of quinazoline derivatives can be significantly altered by modifying the substitution patterns around the core structure. Structure-activity relationship studies have consistently shown that the type of substituent—whether electron-donating or electron-withdrawing—and its placement are critical determinants of efficacy and target specificity.
For instance, in the context of antibacterial activity, electron-donating groups like methyl and ethyl are well-tolerated on certain positions of the quinazoline ring, whereas bulkier groups like isopropyl can diminish activity. Conversely, the introduction of hydrogen-bonding moieties such as hydroxyl or amino groups can also be detrimental to activity in some cases, while a methoxy (B1213986) group may restore it, suggesting that hydrogen-bond acceptors might be permissible. The presence of a halogen, such as bromine, on the quinazoline core has been shown to be favorable for various biological activities, including antiproliferative and EGFR kinase inhibitory effects. Specifically, meta-bromoaniline derivatives of quinazoline have displayed higher antiproliferative activity compared to their para-substituted counterparts.
The table below summarizes the influence of different substitution patterns on the biological activity of quinazoline derivatives based on various studies.
| Substituent Type | Position | Observed Effect on Biological Activity | Reference |
| Electron-donating (e.g., methyl, ethyl) | Varies | Generally well-tolerated for antibacterial activity. | |
| Electron-withdrawing (e.g., trifluoromethyl) | Varies | Can lead to loss of antibacterial activity. | |
| Halogen (e.g., bromo) | C-6 | Can improve antimicrobial and cytotoxic activities. | |
| Halogen (e.g., bromo) | Aniline (B41778) at C-4 (meta position) | Higher antiproliferative activity compared to para-substitution. | |
| Methoxy (-OCH3) | Varies | Can restore activity lost by hydroxyl substitution; crucial for antioxidant effects. |
Role of Substituents at Positions 2, 6, and 8 in Determining Pharmacological Activity of Quinazoline Analogs
Research has identified specific positions on the quinazoline ring system as being particularly significant for modulating pharmacological activity. Notably, positions 2, 6, and 8 are frequently highlighted in SAR studies.
Substitutions at the C-2 position are crucial and can dramatically influence the compound's biological profile. For example, the presence of a methyl or thiol group at position 2 is considered essential for certain antimicrobial activities. In the development of antimalarials, modifications at the C-2 position, alongside other parts of the molecule, were key to improving potency.
The benzene (B151609) ring portion of the quinazoline scaffold, particularly positions 6 and 8, offers another critical site for modification. The introduction of a halogen atom, such as bromine, at positions 6 and 8 has been found to enhance antimicrobial activities. Nitration, an electrophilic substitution reaction, typically occurs at position 6, but if an ortho-directing group is present at position 7, an 8-nitro product can also be formed, indicating the reactivity of these sites. For some quinazolinone antibacterials, substitution at the C-6 and C-7 positions with bromo or hydroxyl groups was found to be detrimental to activity, demonstrating the high sensitivity of this region to structural changes. In a series of 2-substituted quinazolines, a basic side chain was positioned at C-8 to explore the optimal structural requirements for biological activity.
Mechanistic Exploration of Biological Activities Associated with the Quinazoline Scaffold
Quinazoline derivatives have been shown to exert their therapeutic effects through various mechanisms, including enzyme inhibition, modulation of protein aggregation, and mitigation of oxidative stress. These multifaceted actions make them promising candidates for treating complex neurodegenerative conditions like Alzheimer's disease.
Cholinesterase Inhibition Mechanisms
One of the key mechanisms associated with quinazoline derivatives in the context of neurodegenerative diseases is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. A series of 3,4-dihydroquinazoline derivatives demonstrated weak inhibition of AChE but strong inhibitory activity against BChE. Molecular docking studies have provided insights into this selectivity, suggesting that these derivatives can bind to both the catalytic anionic site (CAS) and the peripheral site (PS) of BChE with greater affinity than to AChE. This dual binding is further supported by kinetic studies, which have shown non-competitive or mixed-type inhibition, confirming the interaction of these compounds at multiple sites on the enzyme.
β-Amyloid Aggregation Modulation Pathways
The aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques is a central hallmark of Alzheimer's disease. Quinazoline-based compounds have emerged as potent modulators of this process. They can interfere with the Aβ aggregation pathway, thereby reducing the formation of these harmful plaques.
A study on isomeric 2,4-diaminoquinazolines identified derivatives capable of potently inhibiting both Aβ40 and Aβ42 aggregation. Notably, a derivative with a 4-bromobenzyl substituent was identified as a highly potent Aβ40 aggregation inhibitor, significantly more so than the reference compound curcumin. The planar, bicyclic nature of the quinazoline ring is thought to be a key feature enabling these interactions. Molecular docking studies have further elucidated the binding modes of quinazoline compounds within Aβ models, providing a structural basis for their inhibitory activity.
| Quinazoline Derivative Class | Target | Key Finding | Reference |
| 3,4-Dihydroquinazolines | Butyrylcholinesterase (BChE) | Potent and selective inhibitors, binding to both catalytic and peripheral sites. | |
| 2,4-Diaminoquinazolines | β-Amyloid (Aβ) Aggregation | N4-(4-bromobenzyl)quinazoline-2,4-diamine is a potent inhibitor of Aβ40 aggregation. |
Oxidative Stress Mitigation Strategies
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is another critical factor in neurodegenerative diseases and other pathologies. Quinazoline derivatives have demonstrated significant antioxidant properties, enabling them to mitigate oxidative damage.
The antioxidant mechanism of quinazolines can involve scavenging free radicals by acting as reducing agents or hydrogen donors. The effectiveness of this action is closely related to the presence and position of specific substituents. For example, the number and location of hydroxyl (-OH) and methoxy (-OCH3) groups on the quinazoline ring are crucial for their DNA-protective effects against radical-induced oxidation. Certain quinazoline derivatives have shown the ability to scavenge free radicals like DPPH and nitric oxide effectively, with some compounds exhibiting higher antioxidant capacity than the standard antioxidant ascorbic acid. This free-radical scavenging ability helps to protect cells from oxidative damage.
Tau Protein Hyperphosphorylation Inhibition Mechanisms
Quinazoline derivatives have emerged as a promising scaffold for developing agents that target neurodegenerative conditions like Alzheimer's disease, where the hyperphosphorylation of the tau protein is a key pathological hallmark. nih.gov The aggregation of hyperphosphorylated tau into neurofibrillary tangles contributes to neuronal damage. google.com The mechanism of inhibition by quinazoline-based compounds often involves targeting the protein kinases responsible for this abnormal phosphorylation. nih.gov
In Alzheimer's, the activity of several protein kinases is known to phosphorylate tau at numerous disease-relevant sites. nih.gov While direct studies on 2-Bromo-8-methoxy-4-methylquinazoline are not extensively documented, the broader quinazoline class has been investigated for its potential to inhibit these kinases. For instance, Saracatinib (AZD0530), a quinazoline derivative, is a potent inhibitor of Src family kinases, which are implicated in the tau phosphorylation cascade. nih.gov The development of quinazoline-based inhibitors is a key strategy to reduce tau pathology and its neurotoxic effects. nih.govacs.org The therapeutic approach focuses on designing multi-target drugs that can address the complex nature of the disease, including the inhibition of tau protein aggregation and phosphorylation. nih.gov
Enzyme System Inhibition Profiles (e.g., DNA repair enzymes, Epidermal Growth Factor Receptor (EGFR), thymidylate enzyme, tubulin polymerization)
The quinazoline scaffold is a cornerstone in the development of inhibitors for various enzyme systems crucial in cancer progression. Notably, derivatives like gefitinib and erlotinib are well-established Epidermal Growth Factor Receptor (EGFR) inhibitors. japsonline.commdpi.com The T790M mutation in EGFR often leads to treatment resistance by increasing the enzyme's affinity for ATP; thus, designing novel quinazoline derivatives to target this mutant is an active area of research. japsonline.com
Structure-activity relationship studies have shown that substitutions on the quinazoline ring are critical for inhibitory activity. For example, some fluoroquinazolinones have demonstrated potent antitumor activity by dually inhibiting both EGFR and tubulin polymerization. mdpi.com Certain 2-aryl-substituted quinazolines are known to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.govnih.gov The binding of these compounds to the colchicine site on tubulin prevents the conformational changes necessary for microtubule formation. nih.gov
The versatility of the quinazoline nucleus allows it to be a pharmacophore for inhibiting a range of enzymes beyond EGFR and tubulin, including DNA repair enzymes and thymidylate synthase, thereby disrupting DNA replication, transcription, and repair processes in cancer cells. japsonline.com
Table 1: Inhibition Data for Representative Quinazoline Derivatives
| Compound/Derivative | Target Enzyme | Cell Line | IC50 Value | Source |
|---|---|---|---|---|
| Fluoroquinazolinone G | EGFR | MCF-7 | 0.44 ± 0.01 µM | mdpi.com |
| Fluoroquinazolinone E | EGFR | MDA-MBA-231 | 0.43 ± 0.02 µM | mdpi.com |
| Erlotinib (Reference) | EGFR | MCF-7 | 1.14 ± 0.04 µM | mdpi.com |
| Erlotinib (Reference) | EGFR | MDA-MBA-231 | 2.55 ± 0.19 µM | mdpi.com |
| 6-bromo-quinazoline analog | EGFR | - | 0.096 µM | japsonline.com |
Bromodomain Binding Mechanisms (e.g., BRD9, BRD4)
Bromodomains (BRDs) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene expression. nih.govnih.gov The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are significant targets in cancer therapy due to their role in driving the expression of oncogenes like c-MYC. nih.gov
BRD9, a member of a different bromodomain family, is a component of the ncBAF chromatin-remodeling complex and is also implicated in cancer. nih.gov The development of selective inhibitors for specific bromodomains is challenging due to structural similarities, for instance between BRD7 and BRD9. nih.gov However, selective inhibitors like I-BRD9 have been developed, demonstrating that differentiation is possible. nih.govnih.gov The binding of small molecules to the acetyl-lysine binding pocket of these bromodomains disrupts their function, leading to downstream effects on gene transcription that can suppress tumor growth. nih.gov While the quinazoline scaffold is a common feature in many kinase inhibitors, its application in developing specific bromodomain inhibitors is an area of ongoing investigation.
PI3Kα Inhibition Pathways
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamental in regulating cell proliferation, survival, and growth; its aberrant activation is a common feature in human cancers. lookchem.com The p110α isoform of PI3K, encoded by the PIK3CA gene, is frequently mutated in various tumors, making it a prime target for cancer therapy. lookchem.com
Several quinazoline-based derivatives have been developed as potent PI3K inhibitors. nih.gov For instance, a series of 4-aminoquinazoline derivatives were synthesized and shown to possess significant antiproliferative activities, with a selective inhibitory effect on PI3Kα over other isoforms. lookchem.com Structure-activity relationship studies of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide derivatives also identified compounds with potent inhibitory activity against PI3Ks, particularly PI3Kα. nih.gov These inhibitors function by competing with ATP in the kinase domain of the p110α catalytic subunit, thereby blocking the downstream signaling cascade that promotes cell growth and survival. lookchem.com
Specific SAR Related to Bromo and Methoxy Substitution in Quinazoline and Analogous Heterocyclic Systems
Impact of Bromo Substitution on Activity and Selectivity Profiles
The introduction of a bromine atom to the quinazoline scaffold can significantly influence the compound's biological activity and selectivity. The position of the bromo substituent is critical. For example, in a series of 6-substituted-4-(3-bromophenylamino)quinazolines designed as EGFR inhibitors, the bromo group on the aniline ring is a key feature for activity. researchgate.net
In other studies, 6-bromo quinazoline derivatives have shown potent cytotoxic activity, with some compounds being more effective than the reference drug erlotinib in certain cancer cell lines. nih.gov Molecular docking studies of these 6-bromo derivatives against EGFR have indicated that the bromo substitution contributes to the binding affinity. nih.gov Similarly, studies on 8-substituted quinolines revealed that 5,7-dibromo-8-hydroxyquinoline had strong antiproliferative activity against various tumor cell lines. researchgate.net The halogen substitution on the terminal phenyl ring of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was also found to enhance activity against Aurora A kinase, with the bromine atom modulating the orientation of the ring through additional binding interactions. mdpi.com
Effects of Methoxy Substitution on Quinazoline Biological Profiles
Methoxy groups are frequently incorporated into the design of quinazoline-based therapeutic agents due to their ability to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net The position and number of methoxy substituents can greatly influence the biological profile. researchgate.net For example, in a series of 2-substituted quinazolines, a compound featuring a 2-methoxyphenyl substitution displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.gov
However, the effect of a methoxy group is context-dependent. In the same study, the demethylation of a potent methoxy-containing derivative to its corresponding hydroxy analog resulted in a significant reduction in antiproliferative activity, highlighting the importance of the methoxy group for cytotoxicity in that specific chemical series. nih.gov In the development of PI3K inhibitors, a 2-methoxy group on a pyridine ring attached to the quinazolinone core was shown to form crucial hydrogen bond interactions with the target enzyme. nih.gov In another class of compounds, pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions at various positions were found to enhance antimigratory activity, which is crucial for controlling cancer metastasis. researchgate.net
Contributions of Methyl Substitution to the Pharmacological Response of Quinazoline Derivatives
The strategic placement of a methyl group on the quinazoline scaffold has been shown to be a critical determinant of pharmacological activity, influencing potency, selectivity, and even the mechanism of action. Structure-activity relationship (SAR) studies have consistently demonstrated that the position of the methyl substituent—whether on the quinazoline core itself or on its appended moieties—can dramatically alter the biological response of the derivative.
In the context of anticancer activity, particularly as kinase inhibitors, methyl substitutions have proven to be a versatile tool for optimizing efficacy. For example, in the development of dual EGFR/VEGFR2 inhibitors, small hydrophobic substituents like a methyl group (-CH3) on a terminal benzene ring at the para and meta positions resulted in elevated inhibitory activity. mdpi.com Similarly, another study found that methyl-sulfonamide derivatives were more active than their propyl or phenyl-substituted counterparts. mdpi.com The introduction of a 4-methyl-piperazine-containing residue at the C-7 position has also been shown to yield high inhibitory activity. mdpi.com
However, the contribution of the methyl group is highly context-dependent. In the development of a series of quinazolinone-2-carboxamide derivatives as antimalarial agents, the incorporation of a methyl group at the benzylic position or on an amine nitrogen led to disappointing results, underscoring that this substitution is not universally beneficial. acs.org
The impact of methyl substitution extends to other therapeutic areas as well. A series of 3-methyl-quinazolinone derivatives were evaluated for their antitumor activity against various human cancer cell lines. mdpi.com In the search for antitubercular agents, the compound 2-Methyl-6-propylbenzo nih.govresearchgate.netimidazo[1,2-c]quinazoline was identified as a potent compound against M. tuberculosis. nih.govmdpi.com Furthermore, while 2-methyl quinazolin-4-(3H)-ones have been synthesized and evaluated for analgesic properties, they exhibited only mild activity. researchgate.net
The following tables summarize key research findings on the influence of methyl substitution on the pharmacological activity of quinazoline derivatives.
Table 1: Effect of Methyl Group Position on Anticancer Activity of Quinazoline Derivatives
| Position of Methyl Group | Derivative Type | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| para or meta of terminal benzene ring | 4-Anilino-quinazoline | EGFR/VEGFR2 Inhibition | Elevated inhibitory activity | mdpi.com |
| C-7 side chain | 4-Anilino-quinazoline | EGFR/VEGFR2 Inhibition | Insertion of a 4-methyl-piperazine residue gave the highest inhibitory activity | mdpi.com |
| Sulfonamide moiety | 4-Amino-quinazoline | EGFR-PI3Kα Inhibition | Methyl-sulfonamide derivatives were more active than propyl or phenyl-substituted derivatives | mdpi.com |
| Position 3 of quinazolinone ring | 3-Methyl-quinazolinone | Antitumor Activity | Derivatives tested against A549, PC-3, and SMMC-7721 human cancer cell lines | mdpi.com |
Table 2: Influence of Methyl Substitution on Antimicrobial and Other Activities
| Position of Methyl Group | Derivative Type | Pharmacological Activity | Observed Effect | Reference |
|---|---|---|---|---|
| Position 2 of quinazolinone ring | 4(3H)-Quinazolinone | General Reactivity | Increases reactivity through tautomeric effect | ijpca.orgnih.gov |
| Position 2 of quinazolinone ring | Substituted quinazolinone | Antimicrobial | Essential for activity | nih.gov |
| Phenyl ring substituent | Quinazolinone derivative | Antibacterial | Methoxy and methyl-substituted compounds were more active | nih.gov |
| Position 2 of fused scaffold | 2-Methyl-6-propylbenzo nih.govresearchgate.netimidazo[1,2-c]quinazoline | Antitubercular | Potent activity against M. tuberculosis | nih.govmdpi.com |
| Benzylic position or amine nitrogen | Quinazolinone-2-carboxamide | Antimalarial | Disappointing results; loss of potency | acs.org |
| Position 2 of quinazolinone ring | 2-Methyl quinazolin-4-(3H)-one | Analgesic | Mild activity observed | researchgate.net |
Computational Chemistry and Molecular Modeling Approaches for Quinazoline Derivatives
In Silico Design and Virtual Library Screening for Quinazoline-Based Compounds
In silico design and virtual screening are powerful computational strategies that accelerate the identification of promising new drug candidates from vast chemical libraries. researchgate.net These methods are particularly effective for quinazoline-based compounds, a versatile scaffold found in numerous biologically active molecules. ijfmr.comnih.gov The process often begins with a known target or a set of active compounds, from which a model is built to screen large databases for molecules with a higher probability of being active. nih.gov
The core of in silico screening is to filter and prioritize compounds for synthesis and biological testing, thereby saving significant time and resources. nih.govmui.ac.ir For quinazoline (B50416) derivatives, this approach has been successfully used to discover novel inhibitors for various targets. For instance, a virtual screening workflow utilizing a validated pharmacophore model was employed to screen the ASINEX database, leading to the identification of three potential acetylcholinesterase (AChE) inhibitors. nih.gov Similarly, researchers have designed and synthesized novel quinazoline derivatives as potential anti-inflammatory agents by targeting the 4JQA protein, with computational simulations guiding the selection of candidates. ijfmr.com
The process involves several key steps:
Library Preparation: A large database of chemical compounds is prepared for screening. This can be a commercial database like ASINEX or an in-house library. nih.govfrontiersin.org The structures are typically standardized and optimized using tools like the LigPrep tool in Schrödinger. ijfmr.com
Screening Method: Various computational methods can be used for screening, including ligand-based approaches (like QSAR and pharmacophore modeling) and structure-based approaches (like molecular docking). nih.gov
Hit Identification and Prioritization: The screening process generates a list of "hits"—molecules predicted to be active. These hits are then ranked based on various scoring functions and criteria, such as binding energy or fit to a pharmacophore model. nih.gov
Experimental Validation: The most promising candidates identified through virtual screening are then synthesized and subjected to in vitro and in vivo testing to validate the computational predictions. researchgate.netmui.ac.ir
This rational approach to drug design has proven fruitful in identifying new quinazoline derivatives with potential applications as anticancer, anti-inflammatory, and neuroprotective agents. ijfmr.comnih.govnih.gov
Molecular Docking Studies for Target Identification and Ligand-Binding Predictions of Quinazoline Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand how ligands, such as quinazoline analogs, interact with their protein targets at a molecular level. nih.gov This method helps in identifying key binding interactions, predicting binding affinities, and elucidating the mechanism of action, thereby guiding the design of more potent and selective inhibitors. tandfonline.comworldscientific.com
For quinazoline derivatives, molecular docking has been instrumental in studying their interactions with a wide range of biological targets, including:
Epidermal Growth Factor Receptor (EGFR): Numerous studies have used docking to investigate the binding modes of quinazoline derivatives within the ATP-binding site of EGFR, a key target in cancer therapy. nih.govfrontiersin.orgafricaresearchconnects.com These studies have consistently shown that interactions with key amino acid residues are crucial for inhibitory activity. tandfonline.com For example, one study identified a quinazoline derivative (molecule 17) with a high binding affinity of -9.5 kcal/mol, attributed to hydrogen, hydrophobic, halogen, and electrostatic bonds. africaresearchconnects.com
Cyclooxygenase-2 (COX-2): To predict the antiproliferation activity of novel quinazoline derivatives, molecular docking was performed against the selective COX-2 enzyme (PDB code 3LN1). The studies evaluated interactions based on re-ranked scores, with several new derivatives showing better scores than the reference drug, Celecoxib. researchgate.net
Other Kinases and Enzymes: Docking studies have also been applied to explore the inhibition of other targets like AKT1, PARP-1, and matrix metalloproteinase-13 (MMP-13) by quinazolinone derivatives. nih.govnih.govmanmiljournal.ru In a study on PARP-1 inhibitors, synthesized quinazolinones showed good affinity towards the active site, with one compound achieving a docking score of -10.343, superior to the known inhibitor niraparib (B1663559) (-9.05). manmiljournal.ru
The results from docking studies are often presented as binding energy scores (e.g., in kcal/mol), which estimate the affinity of the ligand for the receptor. nih.govafricaresearchconnects.com Lower binding energy values typically indicate a more stable and favorable interaction. These computational predictions provide a strong foundation for the rational design and optimization of new quinazoline-based therapeutic agents. nih.gov
| Derivative Class | Target Protein | PDB Code | Key Findings | Reference |
| Quinazoline Derivatives | EGFR | 1M17 | Designed new lead compounds based on structural patterns. Docking binding energy correlated well with experimental data. | researchgate.netnih.gov |
| Quinazoline Derivatives | EGFR | - | Molecule 17 showed the highest binding affinity (-9.5 kcal/mol) through various favorable bond interactions. | africaresearchconnects.com |
| Quinazolinones | AKT1 | - | Docking simulations supported in vitro cytotoxic activity, identifying potential inhibitors for cancer therapy. | nih.gov |
| Quinazolinones | PARP-1 | - | Synthesized compounds showed better docking scores (e.g., -10.343) than the reference drug niraparib (-9.05). | manmiljournal.ru |
| 2,3-disubstituted-4-3(H)-quinazolinones | COX-2 | 3LN1 | Eight new derivatives showed better re-ranked scores (-131.508 to -108.418 kcal/mol) than Celecoxib. | researchgate.net |
Development and Application of 3D Structure-Based Pharmacophore Models for Quinazolines
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Three-dimensional (3D) structure-based pharmacophore models are derived from the 3D structure of a ligand-receptor complex and are powerful tools in drug design and virtual screening. mdpi.com
For quinazoline derivatives, 3D pharmacophore and Quantitative Structure-Activity Relationship (3D-QSAR) models have been developed to understand the essential structural features required for their biological activity against various targets. worldscientific.com These models provide a rational basis for designing new, potent compounds.
Key applications and findings include:
Model Generation and Validation: Ligand-based and structure-based methods are used to generate pharmacophore models. For instance, a four-point common pharmacophore hypothesis, AHPR.29 (containing a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring), was developed for quinazoline derivatives as inducible nitric oxide synthase (iNOS) inhibitors. worldscientific.com The reliability of these models is assessed through statistical parameters like correlation coefficients (R²) and cross-validated correlation coefficients (Q²). tandfonline.comworldscientific.com A robust 3D-QSAR model for MMP-13 inhibitors yielded a CoMSIA model with a Q² of 0.704 and an R² of 0.992. nih.gov
Virtual Screening: Validated pharmacophore models serve as 3D queries to screen large chemical databases for novel scaffolds. A 3D-QSAR pharmacophore model (AAAHR_1) was successfully used as a filter to screen the ASINEX database for new acetylcholinesterase inhibitors. nih.gov
Drug Repositioning: 3D structure-based pharmacophore models can also be employed for drug repositioning. An in-house library of compounds was re-evaluated using a pharmacophore model for soluble epoxide hydrolase (sEH), successfully repositioning a set of quinazolinedione-based molecules that had previously shown poor results against a different target. mdpi.com
Understanding Structure-Activity Relationships: The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how different substituents affect biological activity. nih.govtandfonline.comnih.gov These maps highlight regions where steric bulk, electrostatic potential, and other properties can be modified to enhance potency. nih.govtandfonline.com
| Model Type | Target | Key Statistical Parameters | Pharmacophore Features | Reference |
| 3D-QSAR (CoMFA) | EGFR Inhibitors | q²=0.681, r²=0.844 | Steric and electrostatic fields | tandfonline.comnih.gov |
| 3D-QSAR (CoMSIA) | EGFR Inhibitors | q²=0.643, r²=0.874 | Steric, electrostatic, hydrophobic, H-bond fields | tandfonline.comnih.gov |
| Common Pharmacophore Hypothesis (CPH) | iNOS Inhibitors | Q²=0.6353, R²=0.9288 | Hydrogen bond acceptor, hydrophobic, positive ionizable, aromatic ring (AHPR.29) | worldscientific.com |
| 3D-QSAR (CoMSIA) | MMP-13 Inhibitors | q²=0.704, r²=0.992 | Electrostatic, hydrophobic, H-bond acceptor fields | nih.gov |
| 3D-QSAR Pharmacophore | Acetylcholinesterase Inhibitors | - | AAAHR_1 | nih.gov |
Synthetic Applications and Advanced Derivatization of Quinazoline Scaffolds
Utilization of 2-Bromo-8-methoxy-4-methylquinazoline as a Key Intermediate in Complex Chemical Synthesis
Halogenated quinazolines, particularly those bearing a bromine atom, are versatile intermediates in organic synthesis. The bromine atom at the 2-position of a quinazoline (B50416) ring would be highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures.
Hypothetical Synthetic Applications:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups at the 2-position.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with various amines, leading to the synthesis of 2-aminoquinazoline (B112073) derivatives.
Sonogashira Coupling: Introduction of alkyne functionalities through reaction with terminal alkynes.
Heck and Stille Couplings: Formation of carbon-carbon bonds with alkenes and organostannanes, respectively.
These reactions would allow for the elaboration of the quinazoline core, enabling the synthesis of a diverse library of compounds with potential biological activities. The methoxy (B1213986) and methyl groups at the 8- and 4-positions, respectively, would influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of the resulting derivatives.
Post-Synthetic Modifications and Functionalization Strategies for Quinazoline Cores
Post-synthetic modification is a powerful strategy for the late-stage diversification of a core scaffold like quinazoline. nih.govresearchgate.net Starting with a pre-formed quinazoline ring, various functional groups can be introduced or modified to fine-tune the molecule's properties.
For a hypothetical "this compound," the primary site for post-synthetic modification would be the C-Br bond at the 2-position, as detailed in the previous section. Further functionalization could potentially involve:
Modification of the 8-methoxy group: Demethylation to the corresponding 8-hydroxyquinazoline would provide a handle for further reactions, such as etherification or esterification, to introduce new functionalities.
Functionalization of the 4-methyl group: While more challenging, the methyl group could potentially undergo reactions such as oxidation or halogenation under specific conditions, allowing for further derivatization.
These modifications would be crucial for structure-activity relationship (SAR) studies in drug discovery, allowing chemists to systematically explore how different substituents affect the biological activity of the quinazoline scaffold.
Development of Hybrid and Conjugate Quinazoline Systems for Enhanced Biological Efficacy
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved biological activity, selectivity, or pharmacokinetic properties. nih.gov Quinazoline scaffolds are frequently used in the design of such hybrids due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
A "this compound" could serve as a key building block for the synthesis of quinazoline-based hybrids. The bromo group at the 2-position would be the primary attachment point for another bioactive molecule or a linker connecting to one.
Examples of Potential Hybrid Systems:
Quinazoline-Chalone Hybrids: Chalcones are known for their diverse biological activities. Coupling a chalcone (B49325) moiety to the quinazoline core could lead to compounds with enhanced anticancer or anti-inflammatory effects.
Quinazoline-Triazole Conjugates: Triazoles are another class of heterocycles with a broad spectrum of biological activities. The formation of a quinazoline-triazole conjugate could result in novel antimicrobial or antiviral agents.
Quinazoline-Sugar Conjugates: Attaching a sugar moiety can improve the water solubility and pharmacokinetic profile of a drug candidate.
The development of such hybrid and conjugate systems is a promising approach in modern drug discovery to address challenges like drug resistance and to develop more effective therapeutic agents.
Emerging Research Trends and Future Perspectives in Quinazoline Chemistry
Exploration of Novel Therapeutic Targets for Quinazoline (B50416) Scaffolds in Medicinal Chemistry
The quinazoline nucleus is a privileged structure known to interact with a wide array of biological targets, primarily due to its ability to act as a scaffold for substituents that can form key interactions, such as hydrogen bonds and hydrophobic contacts, within protein active sites. bohrium.comnih.gov A significant body of research has focused on quinazoline derivatives as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways often dysregulated in cancer. nih.govnih.gov
Key Therapeutic Targets for Quinazoline Derivatives:
| Target Class | Specific Examples | Relevance to Disease | Potential Role of 2-Bromo-8-methoxy-4-methylquinazoline |
| Protein Kinases | EGFR, VEGFR, Lck | Cancer, Inflammation | The 2-bromo group can serve as a handle for further functionalization via cross-coupling reactions to target specific kinase domains. The 8-methoxy group may influence solubility and binding orientation. nih.gov |
| DNA Repair Enzymes | PARP-1, Thymidylate Synthase | Cancer | The quinazoline core can mimic endogenous ligands; specific substitutions are crucial for potent inhibition. nih.govnih.gov |
| Microtubule Dynamics | Tubulin Polymerization | Cancer | Certain quinazoline structures have shown the ability to interfere with microtubule assembly, leading to mitotic arrest and apoptosis. rsc.org |
| Other Enzymes | Phosphodiesterases (e.g., PDE7) | Inflammatory Diseases | The scaffold can be adapted to fit the active sites of various enzymes, with substituents dictating selectivity and potency. nih.gov |
While direct therapeutic targets for this compound have not been explicitly reported, its structural features suggest potential for development as a targeted agent. The bromine at the C2 position is a versatile synthetic handle, allowing for the introduction of various side chains through palladium-catalyzed cross-coupling reactions. This adaptability is crucial for exploring structure-activity relationships (SAR) against novel targets. Furthermore, substitutions at the 6 and 8 positions of the quinazoline ring have been shown to be important for antimicrobial and cytotoxic activities, suggesting that the 8-methoxy group could play a significant role in modulating biological effects. nih.gov Researchers have successfully developed quinazoline-based inhibitors for targets in bladder cancer and other malignancies by strategically placing substituents at various positions on the quinazoline core. frontiersin.org
Development of Advanced Synthetic Methodologies for Diversely Substituted Quinazolines
The synthesis of multisubstituted quinazolines like this compound is crucial for exploring their therapeutic potential. Modern organic synthesis has moved towards more efficient, atom-economical, and environmentally benign methods. frontiersin.org Several advanced methodologies can be adapted for the synthesis of this specific compound and its analogs.
One common strategy involves the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles. organic-chemistry.orgorganic-chemistry.org For this compound, a plausible route could start from 2-amino-3-methoxyacetophenone. The challenge lies in the controlled introduction of the bromine at the C2 position and the methyl group at the C4 position.
Modern Synthetic Approaches for Quinazoline Synthesis:
| Methodology | Description | Key Reagents/Catalysts | Applicability |
| Metal-Catalyzed Annulation | Cascade reactions involving C-H activation or cross-coupling to form the quinazoline ring in one or two steps. organic-chemistry.org | Palladium (Pd), Copper (Cu), Nickel (Ni) | Highly efficient for creating diverse substitutions. A (2-bromo-phenyl)-methylamine could be coupled with an amide. researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to rapidly build molecular complexity. frontiersin.org | Iodine, Ceric Ammonium (B1175870) Nitrate | Offers high efficiency and access to complex structures from simple precursors. frontiersin.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and often improve yields. | N/A | Reduces reaction times for cyclocondensation and other key steps. |
| Electrochemical Synthesis | Utilizes electricity to drive reactions, often under mild and oxidant-free conditions. organic-chemistry.org | N/A | A green chemistry approach for C-N bond formation. |
For instance, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes is a practical strategy for creating 2-substituted quinazolines. organic-chemistry.org Similarly, palladium-catalyzed reactions of 2-aminobenzonitriles with boronic acids can yield 4-arylquinazolines. organic-chemistry.org The synthesis of brominated quinazolinone derivatives has been achieved by first brominating an anthranilamide intermediate, followed by ring closure with an aldehyde, demonstrating a viable path for incorporating the key halogen atom. nih.gov These methods provide a robust toolbox for synthesizing libraries of derivatives based on the this compound scaffold for biological screening.
Rational Design of Quinazoline Derivatives Based on Comprehensive SAR and Computational Insights
The rational design of new therapeutic agents aims to optimize the interaction between a ligand and its biological target. For the quinazoline scaffold, extensive Structure-Activity Relationship (SAR) studies have provided valuable insights. researchgate.net Computational methods, such as molecular docking and molecular dynamics, further refine this understanding by predicting binding modes and affinities. nih.govresearchgate.net
SAR studies on various quinazoline series have highlighted the importance of specific substitution patterns. For example, in many kinase inhibitors, an aniline (B41778) moiety at the C4 position is critical for activity, while small, flexible groups at the 6- and 7-positions enhance binding. mdpi.com For antimicrobial quinazolinones, halogen substitutions at positions 6 and 8 have been shown to improve activity. nih.gov The 8-methoxy group in this compound could therefore be a key determinant of its biological profile, potentially influencing its activity against microbial targets or other enzymes. sphinxsai.com
Molecular docking simulations allow researchers to visualize how compounds like this compound might fit into the active site of a protein target, such as the ATP-binding pocket of a kinase. researchgate.netkemdikbud.go.id These studies can predict key interactions, like hydrogen bonds and hydrophobic contacts, guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov For instance, docking studies on 6-bromo-quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) revealed important hydrogen bond interactions that correlated with their cytotoxic activity. nih.gov The combination of the 2-bromo, 8-methoxy, and 4-methyl groups on the target compound would create a unique electronic and steric profile, which could be computationally modeled to identify promising therapeutic targets before undertaking extensive synthetic work.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-8-methoxy-4-methylquinazoline, and how are intermediates characterized?
- Methodology :
- Synthesis : A common approach involves halogenation and functional group protection. For example, bromination of quinazoline precursors using reagents like PBr₃ or NBS (N-bromosuccinimide) in anhydrous conditions. Methoxy groups are typically introduced via nucleophilic substitution using methoxide ions .
- Intermediate Characterization : Thin-layer chromatography (TLC) with ethyl acetate/hexane (2:8 v/v) monitors reaction progress. Recrystallization in ethanol ensures purity. Structural confirmation employs FT-IR (C-Br stretch at ~528 cm⁻¹) and ¹H NMR (e.g., methoxy protons at δ ~3.8 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- Spectroscopy : FT-IR identifies functional groups (C=O, C-Br), while ¹H/¹³C NMR resolves substitution patterns. For example, aromatic protons adjacent to bromine show deshielding (δ ~7.5–8.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL software) confirms bond lengths/angles and packing behavior. For brominated quinazolines, Br···π interactions often stabilize crystal structures .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Bromine acts as a leaving group in Suzuki-Miyaura couplings. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and aryl boronic acids in DMF/water at 80–100°C. Monitor regioselectivity via LC-MS .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) removes polar byproducts. High-purity fractions are recrystallized from ethanol or acetone .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dehalogenation or demethylation side reactions during synthesis?
- Methodology :
- Use inert atmospheres (N₂/Ar) to prevent oxidative debromination. Lower reaction temperatures (<80°C) and shorter reflux times reduce demethylation. Validate stability via TLC and mass spectrometry .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Perform meta-analysis of IC₅₀ values across studies, controlling for variables like assay type (e.g., enzymatic vs. cellular), solvent (DMSO concentration), and cell lines. Replicate key experiments under standardized conditions .
Q. What computational tools predict the binding affinity of this compound to target enzymes (e.g., kinases)?
- Methodology :
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How does the methyl group at position 4 affect the compound’s pharmacokinetic properties compared to other substituents?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


